![molecular formula C9H18Cl2N4O B13500616 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]morpholine dihydrochloride](/img/structure/B13500616.png)
2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]morpholine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]morpholine dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]morpholine dihydrochloride typically involves the formation of the triazole ring followed by the introduction of the morpholine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of an isopropyl-substituted hydrazine with a suitable nitrile can yield the triazole ring, which is then reacted with morpholine to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.
化学反应分析
Types of Reactions
2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]morpholine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学研究应用
2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]morpholine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]morpholine dihydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring is known to interact with metal ions and other cofactors, which can modulate the activity of enzymes and other proteins .
相似化合物的比较
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features.
1,2,3-Triazole: Another triazole derivative with different nitrogen atom positioning.
Benzimidazole: A heterocyclic compound with a similar pharmacophore.
Uniqueness
2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]morpholine dihydrochloride is unique due to the presence of both the triazole and morpholine moieties, which confer distinct chemical and biological properties. Its specific substitution pattern and the combination of functional groups make it a versatile compound for various applications.
属性
分子式 |
C9H18Cl2N4O |
|---|---|
分子量 |
269.17 g/mol |
IUPAC 名称 |
2-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)morpholine;dihydrochloride |
InChI |
InChI=1S/C9H16N4O.2ClH/c1-6(2)8-11-9(13-12-8)7-5-10-3-4-14-7;;/h6-7,10H,3-5H2,1-2H3,(H,11,12,13);2*1H |
InChI 键 |
VFCRDSKRHMNUBM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NNC(=N1)C2CNCCO2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanol](/img/structure/B13500542.png)
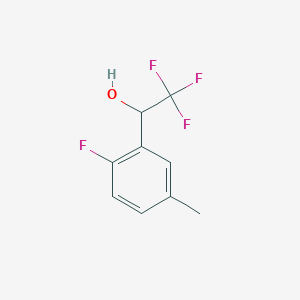
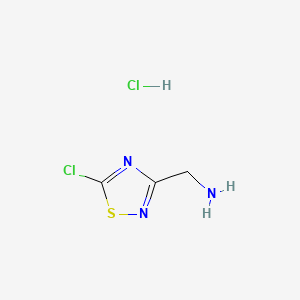
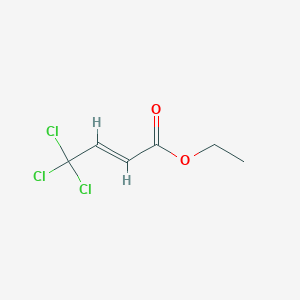
![3-ethynyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13500589.png)

![2-(2-{[(Prop-2-en-1-yloxy)carbonyl]amino}acetamido)acetic acid](/img/structure/B13500593.png)
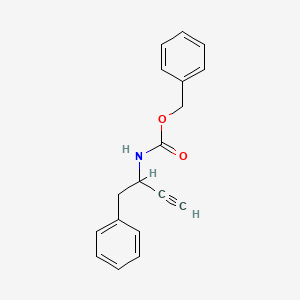
![6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine hydrochloride](/img/structure/B13500615.png)

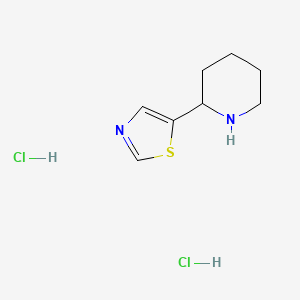
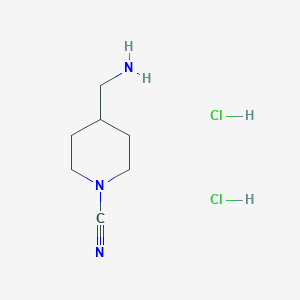
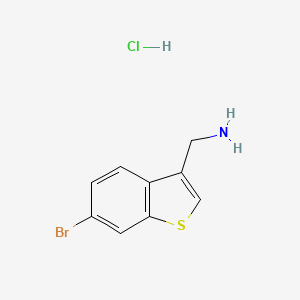
![1-{2,6-dioxaspiro[4.5]decan-9-yl}methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13500657.png)
